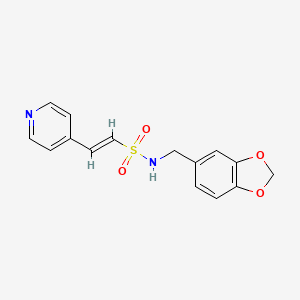

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-22(19,8-5-12-3-6-16-7-4-12)17-10-13-1-2-14-15(9-13)21-11-20-14/h1-9,17H,10-11H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOIVONXZKNPJP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Synthesis of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling Reaction: The benzodioxole and pyridine derivatives are then coupled using a suitable sulfonamide linker under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily include sulfonamide derivatives with aromatic/heteroaromatic substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Insights :

Synthetic Pathways :

- The target compound’s synthesis likely follows methods similar to and , involving sulfonyl chloride coupling with a benzodioxole-methylamine precursor in pyridine. This aligns with sulfonamide formation via nucleophilic substitution .

- The (E)-configuration of the ethenesulfonamide group may arise from steric control during synthesis, as seen in analogous styryl sulfonamides .

Electronic and Steric Effects: The benzodioxole moiety (electron-rich due to two oxygen atoms) contrasts with the trifluoromethyl group in , which is electron-withdrawing. This difference may influence solubility and target binding.

The (E)-configuration and planar sulfonamide group may favor crystallinity, as observed in related sulfonamides .

Biological Relevance: Sulfonamides with extended aromatic systems (e.g., ) often exhibit antimicrobial or anticancer activity.

Biological Activity

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Antimicrobial and Insecticidal Properties

Recent studies have indicated that compounds containing the 1,3-benzodioxole framework exhibit significant antimicrobial and insecticidal activities. For instance, a study focused on the larvicidal effects against Aedes aegypti, the vector for several arboviruses, demonstrated that derivatives of 1,3-benzodioxole showed promising results in inhibiting larval development. Specifically, one compound exhibited an LC50 value of 28.9 μM after 24 hours .

Anti-Cancer Activity

Research has also highlighted the potential anti-cancer properties of related benzodioxole compounds. For example, analogs with similar structures have been shown to inhibit melanin production in B16F10 melanoma cells by targeting intracellular tyrosinase activity. This suggests that this compound may also possess anti-melanogenic properties .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as tyrosinase, which is crucial for melanin synthesis.

- Cellular Uptake and Toxicity : Studies indicate low cytotoxicity towards human cells at higher concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .

Case Study 1: Larvicidal Activity

A study evaluated various 1,3-benzodioxole derivatives for their effectiveness against Aedes aegypti. The findings revealed that certain compounds significantly reduced larval survival rates without causing toxicity to mammalian cells. This highlights the potential use of such compounds in vector control strategies against mosquito-borne diseases.

| Compound Name | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 3,4-(methylenedioxy) acid | 28.9 | 162.7 | Non-toxic |

| Temephos (Control) | <10.94 | N/A | Toxic |

Case Study 2: Anti-Melanogenic Effects

In another investigation, several analogs based on the benzodioxole structure were tested for their anti-melanogenic effects in B16F10 cells. The results indicated that some analogs significantly inhibited tyrosinase activity without exhibiting cytotoxic effects at concentrations below 20 μM.

| Analog Number | Tyrosinase Inhibition (%) | Cytotoxicity (20 μM) |

|---|---|---|

| 1 | 75% | No |

| 2 | 60% | Yes |

| 3 | 80% | No |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzodioxole and pyridine moieties. Key steps include:

Sulfonamide coupling : React 1,3-benzodioxol-5-ylmethylamine with a pyridinyl-ethenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

E/Z isomer control : Use catalytic bases (e.g., triethylamine) and low temperatures to favor the (E)-configuration .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to dichloromethane) to improve yield. For reproducibility, maintain inert atmospheres (N₂/Ar) during sulfonamide formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyridinyl-ethenesulfonamide connectivity (δ 7.2–8.5 ppm for pyridine protons) .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry (e.g., E/Z isomerism). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~387.1) and detects impurities .

Q. How can researchers address contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- SHELXL Workflow : If residual electron density peaks suggest disorder, apply PART instructions to model alternative conformations. Use ISOR and DELU restraints to stabilize thermal parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and CCDC’s Mercury for intermolecular interaction analysis .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological activity and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Focus on the sulfonamide group as a hydrogen-bond acceptor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Table : Example Docking Scores

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 (PDB: 5KIR) | -9.2 | Sulfonamide-O with Arg120 |

| Aurora Kinase A (PDB: 4J8M) | -8.7 | Pyridine-N with Lys162 |

Q. How to design experiments for structure-activity relationship (SAR) studies of analogs?

- Methodological Answer :

- Substituent Variation : Replace the benzodioxole methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Synthesize analogs via Suzuki-Miyaura coupling .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for kinases) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with activity .

Q. What strategies resolve low yields in the sulfonamide coupling step during scale-up?

- Methodological Answer :

- Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce byproduct formation.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation at 25°C .

- Work-Up : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chloride. Purity via recrystallization (ethanol/water) or flash chromatography (SiO₂, hexane/EtOAc gradient) .

Q. Which in vitro assays are most suitable for preliminary pharmacological profiling?

- Methodological Answer :

- Enzyme Inhibition : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets .

- Cytotoxicity : Use NCI-60 cell lines to assess selectivity (compare IC₅₀ in cancerous vs. normal cells) .

- Metabolic Stability : Incubate with human liver microsomes (HLM) and measure half-life via LC-MS .

Data Contradiction Analysis

- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using standardized protocols (e.g., ADP-Glo™ Kinase Assay) and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.